Product packaging for 1,2,5-Hexatriene(Cat. No.:CAS No. 116377-11-8)

1,2,5-Hexatriene

Cat. No.: B054027
CAS No.: 116377-11-8
M. Wt: 80.13 g/mol
InChI Key: KHQKGRVDIZQGHT-UHFFFAOYSA-N
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Description

1,2,5-Hexatriene is a compelling and structurally unique aliphatic cumulene, characterized by its system of three consecutive double bonds (C=C=C). This distinct electron-rich, linear arrangement makes it a valuable building block in advanced organic synthesis and materials science research. Its primary research value lies in its role as a precursor in cyclization reactions, such as electrocyclizations, to construct complex carbocyclic frameworks, and as a diene in Diels-Alder reactions for the synthesis of polycyclic compounds. Furthermore, the extended, conjugated pi-system of this compound is of significant interest in the development of novel organic semiconductors, conductive polymers, and other functional materials where electron delocalization is critical. Researchers utilize this compound to study fundamental pericyclic reaction mechanisms and to explore structure-property relationships in pi-conjugated systems. It is supplied as a high-purity material to ensure consistent and reliable experimental results. Handle with care under an inert atmosphere to preserve its stability.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8 B054027 1,2,5-Hexatriene CAS No. 116377-11-8

3D Structure

Interactive Chemical Structure Model





Properties

InChI

InChI=1S/C6H8/c1-3-5-6-4-2/h3,6H,1-2,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHQKGRVDIZQGHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC=C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

80.13 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116377-11-8
Record name 1,2,5-Hexatriene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116377118
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Synthesis Methodologies and Strategies for 1,2,5 Hexatriene and Its Derivatives

Established Synthetic Routes

Several classical elimination reactions provide reliable pathways to synthesize 1,2,5-hexatriene and related unsaturated systems.

The dehydration of alcohols is a fundamental method for synthesizing alkenes. libretexts.org This process involves the removal of a water molecule from an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or phosphoric acid, typically at high temperatures. libretexts.org The reaction proceeds through either an E1 or E2 mechanism, depending on the structure of the alcohol. libretexts.org

Primary Alcohols: These substrates typically undergo dehydration via the E2 mechanism. The hydroxyl group is protonated by the acid to form a good leaving group (alkyloxonium ion). A base (like the conjugate base of the acid) then abstracts a proton from the adjacent carbon in a concerted step, leading to the formation of the double bond. libretexts.org

Secondary and Tertiary Alcohols: These alcohols dehydrate through the E1 mechanism. After protonation of the hydroxyl group, the alkyloxonium ion departs to form a carbocation intermediate. A base then removes a proton from an adjacent carbon to form the double bond. libretexts.org

The specific synthesis of this compound can be achieved through the dehydration of appropriate unsaturated alcohols. ontosight.ai For instance, the dehydration of 1,5-hexadien-3-ol (B146999) has been used to prepare the related 1,3,5-hexatriene (B1211904). orgsyn.org The choice of reaction conditions, particularly temperature, is crucial and varies with the substitution of the alcohol. libretexts.org

Table 1: Typical Reaction Temperatures for Alcohol Dehydration

Alcohol Type Temperature Range
Primary (1°) 170° - 180°C
Secondary (2°) 100° - 140°C
Tertiary (3°) 25° - 80°C

Data sourced from Chemistry LibreTexts. libretexts.org

Dehydrohalogenation involves the elimination of a hydrogen halide (HX) from an alkyl halide to form an alkene. libretexts.org This reaction is typically carried out by heating the alkyl halide with a strong base, such as potassium hydroxide (B78521) (KOH) dissolved in ethanol. libretexts.orggdckulgam.edu.in The reaction is a reliable method for introducing unsaturation into a molecule. ontosight.aiunacademy.com

The mechanism is often E2, where the base abstracts a proton from a carbon atom adjacent (beta) to the carbon bearing the halogen. Simultaneously, the halogen atom leaves, resulting in the formation of a double bond. gdckulgam.edu.in The reactivity of alkyl halides in dehydrohalogenation follows the order: tertiary > secondary > primary. libretexts.org When multiple alkene products are possible, the reaction often follows Zaitsev's rule, which predicts that the more substituted (and more stable) alkene will be the major product. gdckulgam.edu.inpearson.com However, the use of a bulky base can favor the formation of the less substituted alkene (Hofmann product).

For the synthesis of this compound, a di- or tri-haloalkane precursor could undergo successive dehydrohalogenation steps. For example, the dehydrohalogenation of vicinal dihalides is a known method for preparing alkenes. libretexts.org

The Wittig reaction is a powerful and widely used method for synthesizing alkenes from aldehydes or ketones. wikipedia.orglibretexts.org It was developed by Georg Wittig, who received the Nobel Prize in Chemistry in 1979 for this work. masterorganicchemistry.com The key reagent is a phosphorus ylide (also known as a Wittig reagent), which is a species with adjacent positive and negative charges. masterorganicchemistry.com

The general process involves:

Ylide Formation: The ylide is typically prepared by reacting a trialkylphosphine (most commonly triphenylphosphine) with an alkyl halide to form a phosphonium (B103445) salt. This salt is then treated with a strong base to deprotonate the carbon adjacent to the phosphorus, yielding the ylide. libretexts.org

Reaction with Carbonyl: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of an aldehyde or ketone. masterorganicchemistry.com This leads to the formation of a four-membered ring intermediate called an oxaphosphetane. wikipedia.orglibretexts.org

Alkene Formation: The oxaphosphetane intermediate rapidly decomposes to form the desired alkene and a phosphine (B1218219) oxide (e.g., triphenylphosphine (B44618) oxide). masterorganicchemistry.com

A significant advantage of the Wittig reaction is that the position of the newly formed double bond is unambiguously determined, which avoids the formation of isomeric mixtures that can occur in elimination reactions. libretexts.org To synthesize this compound, a suitable ylide could be reacted with an unsaturated aldehyde, or vice versa.

The Hofmann elimination is an elimination reaction that converts an amine into an alkene. byjus.comwikipedia.org This process is particularly noted for producing the least substituted alkene as the major product, a regioselectivity known as the Hofmann rule. byjus.com This is in contrast to Zaitsev's rule, which predicts the formation of the most stable, more substituted alkene. wikipedia.org

The reaction proceeds in several steps:

Exhaustive Methylation: The amine is treated with excess methyl iodide to form a quaternary ammonium (B1175870) iodide salt. wikipedia.org

Anion Exchange: The iodide salt is then treated with silver oxide and water, which replaces the iodide ion with a hydroxide ion, forming a quaternary ammonium hydroxide. wikipedia.org

Elimination: The quaternary ammonium hydroxide is heated, causing an E2 elimination reaction. The hydroxide ion acts as the base, and the bulky trialkylamine group acts as the leaving group. Due to the steric bulk of the leaving group, the base preferentially abstracts the more accessible, less sterically hindered beta-hydrogen, leading to the formation of the Hofmann product. wikipedia.org

This method could be applied to synthesize this compound from a suitable unsaturated amine precursor, ensuring the formation of a terminal double bond where desired.

Stereoselective Synthesis Approaches

Creating specific stereoisomers of this compound derivatives, particularly chiral molecules, requires specialized synthetic strategies.

Enantioselective synthesis aims to produce a single enantiomer of a chiral product. This can be achieved using various strategies, including the use of chiral catalysts, chiral auxiliaries, or starting with a readily available enantiopure molecule, often referred to as a chiral building block. pharm.or.jp

For the synthesis of chiral molecules containing a hexatriene fragment, a key strategy is to utilize a chiral starting material that already contains the desired stereocenter. For example, (R)-1,2-epoxyhex-5-ene is an important chiral building block used in the synthesis of various complex molecules. nih.govchemrxiv.org It can be synthesized via methods such as the kinetic resolution of a racemic epoxide or from a chiral starting material like (R)-epichlorohydrin. nih.govnih.gov This epoxide can then be subjected to further reactions to construct the full this compound skeleton while retaining the initial stereochemistry.

Data sourced from Organic Process Research & Development. nih.gov

Photochemical reactions, sometimes in the presence of chiral inductors or within chiral environments like zeolites, also represent an avenue for enantioselective synthesis of complex cyclic systems derived from hexatriene-like structures. researchgate.net Furthermore, enantioselective catalysis, using chiral metal complexes, is a powerful tool for creating stereocenters with high enantiomeric excess in reactions that form C-C or C-heteroatom bonds. uva.esrsc.org

Table 3: Compound Names and PubChem CIDs

Compound Name PubChem CID
This compound 145521 nih.gov
1,3,5-Hexatriene 131804
1,5-Hexadien-3-ol 69943
Sulfuric Acid 1118
Phosphoric Acid 1004
Potassium Hydroxide 14797
Ethanol 702
Triphenylphosphine 11005
Triphenylphosphine oxide 11467
Methyl Iodide 6328
Silver(I) Oxide 14779
(R)-1,2-epoxyhex-5-ene 638069
(R)-Epichlorohydrin 439739
1,5-Hexadiene (B165246) 8125
Benzene 241 epa.gov
1,6-Diphenyl-1,3,5-hexatriene (B155585) 5376733 fishersci.ca36.112.18
Sodium Orthovanadate 61671 36.112.18

Control of (E/Z) Isomerism in Derivatives

The stereochemical configuration of double bonds, designated as (E) for entgegen (opposite) and (Z) for zusammen (together), is a critical aspect in the synthesis of substituted 1,3,5-hexatrienes. Control over this isomerism is highly dependent on the reaction conditions, particularly in methods like the Ramberg-Bäcklund reaction.

Research has demonstrated that the choice of solvent and temperature can judiciously guide the stereochemical outcome. rsc.org For instance, in the synthesis of diphenylhexa-(1Z,3E,5Z)-triene from di-(Z)-cinnamyl sulfone, the reaction in dichloromethane (B109758) at 0 °C yielded a mixture of isomers. rsc.org However, by carefully selecting the solvent and lowering the temperature, a high level of stereocontrol can be achieved. When the reaction was conducted at -78 °C in a t-BuOH-CBr2F2 (1:1) solution, the (Z,E,Z)-triene isomer could be isolated with a significant preference over the (Z,Z,Z)-isomer. rsc.org Conversely, using methanol (B129727) as the solvent resulted in a substantial loss of stereointegrity, yielding only the (1E,3E,5E)-triene. rsc.org This highlights the profound influence of the reaction environment on maintaining the stereochemistry of the pre-existing double bonds and the newly formed central double bond. rsc.org

Table 1: Influence of Reaction Conditions on Stereoselectivity in Ramberg-Bäcklund Reaction

Precursor Reaction Conditions Major Product Isomer Isomer Ratio
Di-(Z)-cinnamyl sulfone Dichloromethane, 0 °C (1Z,3E,5Z)-triene & (1Z,3Z,5Z)-triene 65 : 35
Di-(Z)-cinnamyl sulfone t-BuOH-CBr2F2 (1:1), -78 °C (Z,E,Z)-triene & (Z,Z,Z)-isomer 91 : 9

Ramberg-Bäcklund Reaction for Triene Unit Assembly

In a modified, one-flask procedure, diallylic sulfones are treated with a halogenating agent like dibromodifluoromethane (B1204443) (CBr2F2) in the presence of a base, such as alumina-supported potassium hydroxide (KOH-Al2O3), to yield geometrically defined trienes in good yields. rsc.org This approach is advantageous because the precursor diallylic sulfones can be conveniently prepared by the selective oxidation of diallylic sulfides. rsc.org The reaction proceeds through the formation of a carbanion, which leads to an unstable episulfone intermediate that subsequently decomposes, eliminating SO2 to form the central double bond of the triene system. wikipedia.org This method has proven effective for preparing various substituted 1,3,5-hexatrienes with a high degree of stereocontrol, as discussed in the previous section. rsc.org

Catalyst-Mediated Synthesis

Catalysis offers efficient and selective routes for the synthesis of this compound and its derivatives, utilizing transition metals and specific thermocatalytic conditions.

Palladium-Catalyzed Dimerization of Alkenylcarbenes

A practical and convenient method for synthesizing 1,6-diaryl- or 1,2,5,6-tetraarylhexa-1,3,5-trienes involves the dimerization of palladium(0)-complexed alkenylcarbenes. acs.org In this process, Pd(0)-complexed 3-aryl or 2,3-diaryl propenylcarbenes are generated in situ from π-allylpalladium intermediates. acs.org These reactive carbenoid species then undergo self-dimerization to furnish the substituted hexa-1,3,5-triene skeleton in good to high yields. acs.org This synthetic strategy is notable for its use of a π-allylpalladium complex as a precursor to the carbenoid, offering a novel pathway for constructing these polyene systems. acs.org

Thermocatalytic Decomposition of Dioxanes

1,3,5-Hexatriene can be synthesized via the thermocatalytic decomposition of 4-propenyl-1,3-dioxane. researchgate.netresearchgate.net This reaction is believed to proceed through the intermediate formation of 2,4-hexadien-1-ol and 2-methyl-5,6-dihydro-(2H)-pyran. researchgate.netresearchgate.net The nature of the catalyst employed plays a determining role in the direction of the conversion. researchgate.netresearchgate.net Specifically, the use of catalysts such as calcium phosphates has been noted in guiding the decomposition of 4-propenyl-1,3-dioxane to produce 1,3,5-hexatriene, alongside methylcyclopentadienes as co-products. researchgate.netresearchgate.net This method demonstrates a pathway to the parent triene from a heterocyclic precursor, where catalyst choice is paramount for achieving the desired transformation. researchgate.net

Table 2: Compound Names and PubChem CIDs

Compound Name PubChem CID
1,3,5-Hexatriene 11473
(Z,E,Z)-1,6-Diphenyl-1,3,5-hexatriene 641328
(1E,3E,5E)-1,6-Diphenyl-1,3,5-hexatriene 638137
Di-(Z)-cinnamyl sulfone 15797302
4-Propenyl-1,3-dioxane 85116
Dibromodifluoromethane 6366
Potassium hydroxide 14797
Dichloromethane 6344
Methanol 887
tert-Butanol 6431
Sulfur dioxide 1119
Calcium phosphate 14792
2,4-Hexadien-1-ol 5354923
2-Methyl-5,6-dihydro-2H-pyran 79069

Scientific Review: Inconsistencies in the Pericyclic Reactions of this compound

A detailed analysis of the requested article on the chemical compound "this compound," with a specific focus on its pericyclic reactions, has revealed a fundamental scientific inconsistency between the specified molecular subject and the outlined chemical behavior. The prompt requests an examination of the electrocyclic rearrangement of this compound to form 1,3-cyclohexadiene (B119728). However, a thorough review of chemical literature indicates that this reaction pathway is not characteristic of this compound.

The electrocyclization of a hexatriene to a cyclohexadiene is a well-documented pericyclic reaction. This transformation involves the formation of a sigma bond between the termini of a conjugated 6π-electron system. The specified starting material, this compound, contains an allene (B1206475) group, which means its π-bonds are not fully conjugated in a linear fashion required for this type of electrocyclization. Its structure is CH₂=C=CH-CH₂-CH=CH₂.

The classic 6π-electrocyclization reaction to form 1,3-cyclohexadiene is, in fact, the signature reaction of 1,3,5-hexatriene (CH₂=CH-CH=CH-CH=CH₂), an isomer of the requested compound. masterorganicchemistry.comyale.eduunina.it For this reaction to occur, the 1,3,5-hexatriene must adopt a cis conformation at the central double bond to bring the ends of the π-system into proximity. yale.edulibretexts.org

Theoretical and experimental studies on the thermal rearrangements of This compound show that it follows different reaction pathways. Research indicates that this compound undergoes complex rearrangements, including interconversion with 1-hexen-5-yne (B80130) and cyclization to form methylenecyclopentene derivatives. acs.orgresearchgate.netnih.gov Notably, computational studies have shown that the thermal aromatization reaction does not proceed through the conversion of this compound to 1,3,5-hexatriene, which would be a necessary precursor to the formation of 1,3-cyclohexadiene via the outlined mechanism. researchgate.net

Given the strict instructions to generate scientifically accurate content that adheres solely to the provided outline, it is not possible to produce the requested article. To write about the electrocyclization to 1,3-cyclohexadiene would require changing the subject to 1,3,5-hexatriene. Conversely, to write accurately about this compound would require a significant deviation from the provided outline, as it does not undergo the specified reactions.

Therefore, this response cannot fulfill the article generation request due to the scientific contradiction inherent in the prompt's instructions. Proceeding would result in the creation of a scientifically inaccurate document.

Table of Compounds

Reactivity Profiles and Mechanistic Investigations

Pericyclic Reactions

Photochemical Electrocyclization

Cycloaddition Reactions

1,2,5-Hexatriene and its derivatives participate in cycloaddition reactions, which are fundamental in organic synthesis for constructing cyclic systems.

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.orgresearchgate.net For a diene to participate, it must be able to adopt an s-cis conformation. msu.edu The reactivity is enhanced by electron-donating groups on the diene and electron-withdrawing groups on the dienophile. researchgate.netmsu.edu While this compound contains a 1,2-diene (allene) moiety and an isolated double bond, its conjugated isomer, 1,3,5-hexatriene (B1211904), is a classic diene for Diels-Alder reactions. pearson.compearson.com The reaction of 1,3,5-hexatriene with a dienophile leads to the formation of a cyclohexene (B86901) derivative. The reaction is concerted and stereospecific, meaning the stereochemistry of the reactants is preserved in the product. stereoelectronics.orguci.edu

Intramolecular cycloadditions of hexatriene systems can lead to the formation of bicyclic or polycyclic structures. nih.gov For example, a tandem sequence involving an allenic 1,3-hydrogen shift in an allenamide can generate a 1,3,5-hexatriene intermediate. nih.gov This intermediate can then undergo a 6π-electrocyclization followed by an intramolecular Diels-Alder cycloaddition to yield a bridged tricycle. nih.gov The photochemical transformation of a 1,3,5-hexatriene derivative into a bicyclo[3.1.0]hex-2-ene is another example of an intramolecular process that proceeds from an s-trans,s-cis conformation. researchgate.net

Thermal Rearrangements

At elevated temperatures, this compound undergoes significant rearrangements, leading to various isomeric structures. These transformations are governed by the principles of pericyclic reactions.

Theoretical studies have extensively investigated the thermal rearrangements of this compound. nih.govacs.orgresearchgate.net One significant pathway is its interconversion with 1-hexen-5-yne (B80130). acs.org This process is part of a complex potential energy surface that also includes other isomers. nih.govacs.orgresearchgate.net The activation energy for the rearrangement of 1-hexen-5-yne to this compound has been estimated experimentally. acs.org The isomerization can also be part of a degenerate Cope rearrangement, a researchgate.netresearchgate.net-sigmatropic shift, which is a fundamental process in hexadiene systems. msu.eduwikipedia.org

Under pyrolysis conditions, this compound can rearrange to form bicyclo[2.1.0]pentane derivatives, such as 2-methylenebicyclo[2.1.0]pentane. nih.govacs.orgacs.org This cyclization pathway competes with the isomerization to 1-hexen-5-yne. acs.org Huntsman and coworkers observed that at elevated temperatures, methylenecyclopentenes were formed from this compound. acs.org Theoretical calculations have determined the activation energies for these rearrangements, showing that the conversion of this compound to a bicyclic intermediate has a significant energy barrier. acs.org The subsequent rearrangement of this intermediate to the final cyclopentene (B43876) products is then energetically favorable. acs.org

Catalytic Transformations

Cobalt complexes have proven to be effective catalysts for various transformations of 1,3,5-hexatriene derivatives, demonstrating high regioselectivity and control over product formation. acs.orgnih.govacs.orgfigshare.com These atom-economic reactions provide efficient routes to both cyclic and acyclic compounds. acs.orgnih.gov

Cobalt-catalyzed reactions of 1,3,5-hexatriene derivatives exhibit remarkable regioselectivity. acs.orgnih.gov For example, in the Diels-Alder reaction with alkynes, the use of a CoBr₂(dppe) catalyst precursor leads exclusively to one specific regioisomer. acs.org The choice of ligand on the cobalt catalyst is crucial in directing the regiochemical outcome of these transformations. acs.org For instance, in the 1,4-hydrovinylation reaction, dppe and dppp (B1165662) ligands favor the formation of branched products, whereas the SchmalzPhos ligand leads to linear products in high yields and regioselectivities. acs.org

The cobalt-catalyzed 1,4-hydrovinylation of 1,3,5-hexatriene derivatives with terminal alkenes proceeds with high regioselectivity, yielding exclusively the 1,4-addition products. acs.org These reactions produce skipped 1,4,7-triene derivatives with a specific (4Z, 7E)-double bond configuration. acs.org Notably, no 1,2- or 1,6-hydrovinylation products are observed. acs.org Furthermore, an unprecedented 1,4-hydrohexatrienylation reaction has been reported, which generates tetraenes with controlled double bond geometry. acs.orgnih.gov The success of these reactions is dependent on the substituents of the hexatriene, with aryl-substituted hexatrienes generally providing better results than alkyl-substituted ones. acs.org

Table 2: Cobalt-Catalyzed Reactions of Hexatriene Derivatives

ReactionCatalyst SystemProduct TypeKey FeaturesReference
Diels-AlderCoBr₂(dppe) / AlkyneCyclicHigh regioselectivity acs.org
1,4-HydrovinylationCo(II) / dppe or dpppAcyclic (Branched)Exclusive 1,4-addition, (4Z,7E)-configuration acs.orgacs.org
1,4-HydrovinylationCo(II) / SchmalzPhosAcyclic (Linear)High regioselectivity for linear product acs.org
1,4-HydrohexatrienylationCobalt CatalystAcyclic (Tetraene)Controlled double bond geometry acs.orgnih.gov

Addition Reactions to Double Bonds

The presence of both conjugated and cumulated double bonds in molecules like this compound leads to interesting reactivity in addition reactions. chemistrysteps.commsu.edu The π-electrons of the double bonds act as nucleophiles, making them susceptible to attack by electrophiles. pearson.compearson.com

Electrophilic addition to conjugated dienes and trienes can proceed via 1,2- or 1,4-addition pathways, leading to different products. libretexts.orglibretexts.org The reaction of 1,3,5-hexatriene with one equivalent of HBr, for example, can result in the addition of the hydrogen and bromine atoms across adjacent carbons (1,2-addition) or at the ends of the conjugated system (1,4- or 1,6-addition). pearson.com The distribution of these products is often dependent on reaction conditions such as temperature, which dictates whether the reaction is under kinetic or thermodynamic control. pearson.com

The mechanism of electrophilic addition involves the initial attack of the electrophile on the π-system to form a carbocation intermediate. pressbooks.publibretexts.orglibretexts.orgsavemyexams.com In the case of conjugated systems, this intermediate is an allylic carbocation, which is stabilized by resonance, distributing the positive charge over multiple carbon atoms. libretexts.org This resonance stabilization plays a crucial role in the formation of the observed products. pressbooks.pub For instance, protonation of a conjugated diene leads to an allylic cation, which can then be attacked by the nucleophile at different positions, resulting in the mixture of 1,2- and 1,4-addition products. libretexts.org

Computational studies using methods like Density Functional Theory (DFT) have been employed to investigate the energetics of these reactions and predict the stability of the intermediates and products. mckendree.edu These studies help in understanding the regioselectivity observed in electrophilic additions to conjugated systems. mckendree.edu

Hydrogenation Studies

Hydrogenation of this compound involves the addition of hydrogen across its double bonds, leading to a more saturated hydrocarbon. This type of reaction is typically exothermic and requires a metal catalyst to proceed at a reasonable rate. libretexts.orglibretexts.org

Catalysts and Conditions: The catalytic hydrogenation of alkenes is a well-established process. libretexts.org Common catalysts for this transformation are heterogeneous metal catalysts, which provide a surface for the reaction to occur. libretexts.org These include:

Palladium, often supported on carbon (Pd/C) tcichemicals.com

Platinum, frequently used as platinum(IV) oxide (PtO₂, Adams' catalyst) libretexts.org

Nickel, particularly Raney nickel (Ra-Ni) libretexts.org

The reaction typically proceeds by adsorbing both the alkene and diatomic hydrogen onto the catalyst surface. This facilitates the cleavage of the H-H bond and the sequential addition of hydrogen atoms to the carbons of the double bond, usually from the same side (syn addition). libretexts.org

Reaction Products: Given the structure of this compound, complete hydrogenation would require three equivalents of hydrogen gas (H₂) to saturate all three double bonds, yielding the alkane n-hexane.

This compound + 3 H₂ → n-Hexane

Partial hydrogenation is also possible, leading to a mixture of hexenes and hexadienes. For instance, using a less reactive catalyst or a limited amount of hydrogen could allow for selective reduction. The allene (B1206475) group is generally more reactive than the isolated double bond, suggesting that initial hydrogenation would likely occur at the 1,2-position.

Products of this compound Hydrogenation

ReactantReagentsPotential ProductsReaction Type
This compoundH₂ (1 equivalent), Catalyst (e.g., Pd/C)1,5-Hexadiene (B165246), 2,5-HexadienePartial Hydrogenation
This compoundH₂ (2 equivalents), Catalyst (e.g., Pd/C)1-Hexene, 5-HexenePartial Hydrogenation
This compoundH₂ (excess), Catalyst (e.g., PtO₂)n-HexaneComplete Hydrogenation
Halogenation Studies

Halogenation involves the addition of halogens, such as chlorine (Cl₂) or bromine (Br₂), across the double bonds of this compound. ontosight.ai These reactions are characteristic of unsaturated hydrocarbons and proceed via an electrophilic addition mechanism. chadsprep.com

Mechanism and Regioselectivity: The reaction of an alkene with a halogen like bromine typically proceeds through a cyclic halonium ion intermediate. masterorganicchemistry.com This intermediate is then attacked by the halide ion from the opposite face, resulting in anti-addition of the two halogen atoms across the double bond. masterorganicchemistry.comlibretexts.org

In this compound, halogenation can occur at either the allene system or the isolated double bond. The reaction at the isolated 5,6-double bond is straightforward, leading to the formation of a 5,6-dihalo-1,2-hexadiene. Reaction at the allene moiety is more complex and can lead to several products depending on which of the two adjacent double bonds is attacked.

Research has shown that derivatives such as 3-chlorohexa-1,2,5-triene can be synthesized through the chlorination of hexatriene precursors, indicating that halogenation at the C3 position adjacent to the allene is a feasible pathway. ontosight.ai

Reaction Products: The addition of one equivalent of a halogen (X₂) to this compound can yield a mixture of products.

Potential Products of Monohalogenation of this compound

ReactantReagentPotential Product(s)Description
This compoundBr₂ (1 equivalent)5,6-Dibromo-1,2-hexadieneAddition across the isolated double bond
This compoundBr₂ (1 equivalent)2,3-Dibromo-1,5-hexadieneAddition across the C2-C3 bond of the allene
This compoundCl₂ (1 equivalent)3-Chloro-1,2,5-hexatrieneSubstitution/Addition product ontosight.ai

With an excess of the halogenating agent, all three double bonds can react, leading to the formation of a fully halogenated hexane (B92381) derivative, such as 1,2,2,3,5,6-hexabromohexane.

Oxidation Pathways (e.g., Ozonolysis, Epoxidation)

The oxidation of this compound can lead to a variety of products depending on the oxidizing agent and conditions used. Key oxidative pathways include ozonolysis and epoxidation, which target the carbon-carbon double bonds.

Ozonolysis: Ozonolysis is a powerful method for cleaving unsaturated bonds using ozone (O₃). libretexts.org The reaction initially forms an unstable ozonide intermediate, which is then worked up under either reductive or oxidative conditions to yield carbonyl compounds (aldehydes and ketones) or carboxylic acids, respectively. lscollege.ac.inmasterorganicchemistry.com

Cleavage of this compound with ozone would break the molecule at each double bond.

Cleavage at C5-C6: The isolated double bond would yield formaldehyde (B43269) (from C6) and a five-carbon dialdehyde (B1249045) (from C1-C5).

Cleavage at the Allene (C1-C2 and C2-C3): The central carbon of the allene (C2) would be oxidized to carbon dioxide. The terminal carbon (C1) would yield formaldehyde.

Under reductive workup conditions (e.g., using zinc or dimethyl sulfide), the ozonolysis of this compound would be expected to produce formaldehyde, carbon dioxide, and 3-butenal.

Epoxidation: Epoxidation is the reaction of an alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA), to form an epoxide (an oxirane). chadsprep.com This reaction involves the transfer of an oxygen atom to the double bond. pearson.com

For this compound, epoxidation can occur at the isolated double bond or at the allene. Epoxidation of the isolated 5,6-double bond is expected to proceed cleanly to yield 1,2-epoxy-5-hexene's structural isomer, 5,6-epoxy-1,2-hexadiene. Studies on the similar compound 1,5-hexadiene show that it can be selectively epoxidized at one of the double bonds to form 1,2-epoxy-5-hexene. nih.govmdpi.com

Epoxidation of the allene system is more complex. It can lead to the formation of an allene oxide, a highly strained and reactive species, or a spiro-dioxide upon reaction at both double bonds of the allene. The relative reactivity of the isolated double bond versus the allene system would depend on steric and electronic factors.

Products of this compound Oxidation

Reaction TypeReagentsExpected Major Product(s)
Ozonolysis (Reductive Workup)1. O₃; 2. Zn/H₂O or (CH₃)₂SFormaldehyde, Carbon Dioxide, 3-Butenal
Epoxidation (1 equivalent)mCPBA5,6-Epoxy-1,2-hexadiene

Theoretical and Computational Chemistry of 1,2,5 Hexatriene

Potential Energy Surface (PES) Mapping

A Potential Energy Surface (PES) is a multidimensional surface that represents the energy of a molecule as a function of its geometry. pythoninchemistry.orgresearchgate.net Mapping the PES is crucial for understanding chemical reactions, as it allows for the identification of stable molecules (minima), transition states (saddle points), and the pathways that connect them. libretexts.org

A transition state is the highest energy point along a reaction coordinate, representing the barrier that must be overcome for a reaction to occur. An intermediate is a metastable species that exists in a local energy minimum along the reaction pathway.

For 1,2,5-hexatriene, PES mapping could be used to investigate various potential reactions:

Isomerization: Conversion to other C6H8 isomers, such as 1,3,5-hexatriene (B1211904) or cyclic structures like 3-methylenecyclopentene.

Cyclization: Electrocyclic reactions to form six-membered or other ring systems.

Hydrogen Shifts: Intramolecular migration of a hydrogen atom.

Computational methods like DFT and ab initio calculations are used to locate the geometries and energies of the transition states and intermediates for these processes. By characterizing these critical points on the PES, chemists can predict reaction rates and mechanisms. nih.gov However, specific published studies detailing the transition states and intermediates on the PES of this compound are sparse.

A conical intersection is a point of degeneracy between two electronic potential energy surfaces in a polyatomic molecule. nih.gov These intersections act as efficient funnels for ultrafast, non-radiative decay from an electronically excited state back to the ground state, often occurring on femtosecond timescales. worldscientific.comwindows.net They are critical features in the PES that govern the outcomes of many photochemical reactions. acs.org

The study of conical intersections is vital for understanding the photochemistry of unsaturated hydrocarbons. For example, the photoisomerization of 1,3-cyclohexadiene (B119728) to 1,3,5-hexatriene is known to proceed through conical intersections. tandfonline.comacs.org For this compound, photoexcitation could lead to complex dynamics involving conical intersections that facilitate rapid internal conversion or isomerization. Mapping these points on the PES would require high-level multireference methods like CASSCF. Such investigations would reveal the pathways for ultrafast relaxation and the potential photoproducts. At present, detailed computational mapping of the conical intersections and the resulting ultrafast relaxation dynamics specifically for this compound is not widely available in the scientific literature.

Photophysical Processes and Excited States

Computational methods have been instrumental in unraveling the complex photophysical and photochemical behavior of this compound and its isomers. These studies provide a molecular-level understanding of the processes that occur upon photoexcitation.

Singlet and Triplet State Characterization

The electronic structure of conjugated polyenes like hexatriene is characterized by the presence of near-degenerate excited states, which makes their theoretical description challenging. scite.ai High-level quantum chemical calculations are necessary to accurately characterize these states. For cis- and trans-hexatriene, the two lowest excited singlet states, S1 and S2, are of primary importance in their photochemistry. researchgate.net

Computational studies using multireference perturbation theory approaches such as NEVPT2 and CASPT2 have been employed to determine the vertical and adiabatic excitation energies of these states. researchgate.net For trans-hexatriene, the 2¹Ag and 1¹Bu states are found to be nearly degenerate. researchgate.net Similarly, the 2¹A₁ and 1¹B₂ states of cis-hexatriene are also close in energy. researchgate.net The characterization of these states is crucial for understanding the subsequent dynamics upon photoexcitation.

The table below summarizes theoretical vertical excitation energies for the lowest excited singlet states of trans- and cis-hexatriene, showcasing the near-degeneracy.

IsomerStateCalculated Vertical Excitation Energy (eV)Method
trans-Hexatriene2¹Ag~5.5-5.6NEVPT2
trans-Hexatriene1¹Bu~5.5-5.6NEVPT2
cis-Hexatriene2¹A₁~5.4-5.5NEVPT2
cis-Hexatriene1¹B₂~5.5NEVPT2

The triplet states of hexatriene isomers and their derivatives have also been investigated computationally. researchgate.netacs.org For instance, in 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), theoretical calculations have helped to map out the potential energy surface of the triplet state, revealing an equilibrium mixture of different isomers. acs.orgresearchgate.net Understanding the relative energies and interconversion barriers of these triplet conformers is essential for explaining their photochemical behavior. researchgate.net

Vibronic Coupling Studies

Vibronic coupling, the interaction between electronic and nuclear motion, plays a critical role in the photophysics of hexatriene. researchgate.netnih.gov This coupling is particularly strong between the nearly degenerate S1 and S2 excited states and is responsible for the ultrafast internal conversion between them. researchgate.netacs.org

Theoretical analyses have identified the specific vibrational modes that mediate the vibronic interaction between the excited states. aip.org For cis-1,3,5-hexatriene, four vibrations of b₂ symmetry have been identified as being primarily responsible for the coupling between the 2¹A₁ and 1¹B₂ states. aip.org Two of these modes, ν₃₀ and ν₂₇, are found to be exceptionally effective in promoting nonadiabatic transitions. aip.org

The strength of this vibronic coupling has a profound impact on the spectroscopic properties and the photodynamic behavior of hexatriene. Time-dependent wavepacket propagations based on these computational models show a rapid population transfer from the initially excited S2 state to the S1 state on a timescale of 30-50 femtoseconds. researchgate.netacs.org This ultrafast process is a direct consequence of the strong nonadiabatic effects induced by vibronic coupling. aip.org

Isomerization Pathways in Excited States

Photoinduced isomerization is a key reaction channel for hexatrienes. Computational studies have been pivotal in mapping the potential energy surfaces of the excited states to elucidate the mechanisms of these isomerizations. researchgate.net Upon excitation, the molecule can navigate through complex potential energy landscapes involving conical intersections (CIs), which are points of degeneracy between electronic states that facilitate efficient non-radiative decay back to the ground state. researchgate.netaip.org

For cis-hexatriene, CAS-SCF calculations have explored the pathways for cis-trans isomerization in the excited state. acs.org These studies have identified low-energy decay pathways for deactivation from the excited state. scite.ai In substituted hexatrienes, such as donor-acceptor systems, computational studies have identified multiple low-lying S₀/S₁ conical intersections that are responsible for the formation of different cis-trans isomers. researchgate.net

Different isomerization mechanisms have been proposed and investigated computationally, including the one-bond-flip and the Hula-Twist mechanisms. scite.ai Theoretical calculations suggest that even complex, simultaneous two-bond twist pathways are not prohibitively high in energy. scite.ai The specific pathway followed can be influenced by the molecular environment. scite.ai

Frontier Molecular Orbital (FMO) Theory in Pericyclic Reactions

Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool for understanding and predicting the outcomes of pericyclic reactions, a class of reactions that includes the electrocyclization of this compound. slideserve.comlibretexts.org This theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. libretexts.orgyoutube.com

The π-molecular orbitals of 1,3,5-hexatriene are central to the application of FMO theory. youtube.comdspmuranchi.ac.in For a thermal, 6π-electron electrocyclic reaction like the ring-closure of hexatriene to cyclohexadiene, the symmetry of the HOMO of the hexatriene dictates the stereochemical outcome. slideserve.com The Woodward-Hoffmann rules, which are rationalized by FMO theory, predict that this reaction will proceed via a disrotatory motion of the termini of the polyene. slideserve.com

The table below outlines the relevant frontier molecular orbitals for the thermal and photochemical electrocyclic reactions of 1,3,5-hexatriene.

ConditionReacting OrbitalSymmetryPredicted Stereochemistry
ThermalHOMO (ψ₃)SymmetricDisrotatory
PhotochemicalLUMO (ψ₄) / HOMO of excited stateAntisymmetricConrotatory

FMO theory provides a qualitative framework that successfully predicts the stereochemistry of these reactions, highlighting the importance of orbital symmetry in controlling chemical reactivity. libretexts.orgdspmuranchi.ac.in

Computational Prediction of Reaction Rates and Product Distributions

Beyond qualitative predictions, computational chemistry allows for the quantitative prediction of reaction rates and product distributions for reactions involving this compound. By calculating the potential energy surfaces, activation energies, and reaction thermodynamics, a detailed understanding of the reaction mechanism can be achieved. missouri.edu

For the electrocyclization of (Z)-hexa-1,3,5-triene, ab initio and Density Functional Theory (DFT) calculations have been used to compute the activation energies and reaction enthalpies. missouri.edu These calculations can reproduce experimental data with good accuracy and provide explanations for the relative reactivity of different conformers and substituted analogues. missouri.edu

In the context of photochemical reactions, such as the photoisomerization of cyclohexadiene to hexatriene, quantum dynamics simulations on ab initio potential energy surfaces can elucidate the reaction mechanisms and predict branching ratios. aip.orgnih.gov These simulations have shown that after photoexcitation, the molecule can decay through various conical intersections, leading to different products. nih.gov For the cyclohexadiene/hexatriene system, the branching ratio is estimated to be approximately 50:50, which is in agreement with experimental observations in solution. aip.orgnih.gov The location of the S₁-S₀ conical intersection is found to be a key factor in determining this product distribution. aip.orgnih.gov

Computational Insights into Substituent Effects

Substituents can significantly alter the reactivity and properties of the this compound system. Computational studies provide a powerful means to investigate and rationalize these substituent effects at a molecular level. nih.govresearchgate.net

In the context of pericyclic reactions, such as the Cope rearrangement of 1,5-dienes (a constitutional isomer of this compound), DFT calculations have been successfully used to study the effects of phenyl substituents. researchgate.net These calculations can accurately predict the activation enthalpies and explain whether substituent effects are cooperative or competitive. researchgate.net The insights gained from these studies on related 1,5-diene systems are transferable to understanding how substituents would influence the sigmatropic rearrangements of substituted 1,2,5-hexatrienes.

For photochemical reactions, introducing electron-donating or electron-withdrawing groups can modify the energy levels of the frontier molecular orbitals and the stability of the isomers. researchgate.netmdpi.com Computational analysis of substituted systems can provide a theoretical understanding of their electronic structure and how this influences their photophysical properties and reaction outcomes. researchgate.netmdpi.com For example, in push-pull hexatrienes, the nature of the donor and acceptor groups has been shown to influence the stability of the resulting isomers and the energy of the conical intersections involved in their formation. researchgate.net

Advanced Spectroscopic Analysis in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone for the structural verification of 1,2,5-hexatriene, allowing for the unambiguous assignment of its proton and carbon atoms. Although detailed experimental spectra for this specific isomer are not extensively published, its structural features allow for reliable prediction of its NMR parameters.

One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the chemical environment of each nucleus. The ¹H NMR spectrum is expected to show distinct signals for the allenic, allylic, and vinylic protons. The ¹³C NMR spectrum is particularly characteristic due to the central sp-hybridized carbon of the allene (B1206475) group, which resonates at a very low field (downfield). wikipedia.org

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular skeleton.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, establishing connectivity between the allenic proton (H-3), the allylic protons (H-4), and the vinylic protons (H-5).

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) would correlate each proton signal to its directly attached carbon atom.

The table below outlines the predicted NMR data for this compound.

PositionNucleusPredicted Chemical Shift (ppm)Predicted MultiplicityKey 2D Correlations
1¹H~4.7 - 5.0Triplet (t)COSY: H-3; HMBC: C-2, C-3
3¹H~5.1 - 5.4Multiplet (m)COSY: H-1, H-4; HMBC: C-1, C-2, C-4, C-5
4¹H~2.8 - 3.0Multiplet (m)COSY: H-3, H-5; HMBC: C-3, C-5, C-6
5¹H~5.7 - 5.9Multiplet (m)COSY: H-4, H-6; HMBC: C-4, C-6
6¹H~5.0 - 5.2Multiplet (m)COSY: H-5; HMBC: C-4, C-5
1¹³C~75 - 85CH₂HSQC: H-1; HMBC: H-3
2¹³C~200 - 215CHMBC: H-1, H-3, H-4
3¹³C~90 - 100CHHSQC: H-3; HMBC: H-1, H-4, H-5
4¹³C~30 - 35CH₂HSQC: H-4; HMBC: H-3, H-5, H-6
5¹³C~130 - 135CHHSQC: H-5; HMBC: H-4, H-6
6¹³C~115 - 120CH₂HSQC: H-6; HMBC: H-4, H-5

While this compound itself is achiral, the allene functional group can impart axial chirality to the molecule if it is appropriately substituted. An allene with two different substituents on each terminal sp² carbon atom is chiral. wikipedia.org For derivatives of this compound, NMR spectroscopy would be a primary tool for stereochemical assignment. The spatial relationship between substituents can be determined through Nuclear Overhauser Effect (NOE) experiments. For chiral derivatives, the use of chiral shift reagents can be employed to distinguish between enantiomers by inducing diastereotopic shifts in their NMR spectra.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry confirms the molecular weight of this compound and provides structural information through analysis of its fragmentation patterns. The molecular formula is C₆H₈, corresponding to a molecular weight of approximately 80.13 g/mol . nih.gov

Electron ionization (EI-MS) leads to the formation of a molecular ion (M⁺˙) at m/z 80, followed by fragmentation. The fragmentation is dictated by the formation of stable carbocations and radicals. A key fragmentation pathway for this compound is the allylic cleavage of the C3-C4 bond, which is weak due to the stability of the resulting resonance-stabilized allylic/propargylic cation.

The table below summarizes the key peaks observed in the mass spectrum of this compound. nih.gov

m/zProposed Fragment IonProposed Neutral LossSignificance
80[C₆H₈]⁺˙-Molecular Ion (M⁺˙)
79[C₆H₇]⁺Base Peak; Loss of a hydrogen radical
77[C₆H₅]⁺H + H₂Phenyl-like cation, indicates rearrangement
51[C₄H₃]⁺C₂H₅˙Common fragment from C₆ hydrocarbons
39[C₃H₃]⁺C₃H₅˙Propargyl/cyclopropenyl cation; indicates allylic cleavage

Infrared (IR) and UV-Visible Spectroscopy for Functional Group and Electronic Transition Studies

Vibrational and electronic spectroscopies provide complementary information about the functional groups and π-electron system of this compound.

Infrared (IR) Spectroscopy: The IR spectrum is highly characteristic due to the presence of both an allene and an isolated alkene. The most diagnostic absorption is the asymmetric C=C=C stretch of the allene moiety, which appears in a relatively uncongested region of the spectrum. nih.gov

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3080=C-H StretchAlkene & Allene
~2940-C-H StretchAlkane (Allylic CH₂)
~1955Asymmetric C=C=C StretchAllene
~1640C=C StretchAlkene
~990 and ~910=C-H Bend (Out-of-Plane)Monosubstituted Alkene
~850=C-H Bend (Out-of-Plane)Allene

UV-Visible Spectroscopy: Unlike its conjugated isomer, 1,3,5-hexatriene (B1211904), which absorbs light at approximately 258 nm, this compound lacks extended conjugation. libretexts.orglibretexts.org Its chromophores are the isolated C=C double bond and the C=C=C allene system. Both of these functional groups undergo π→π* transitions at high energies, meaning their maximum absorbance (λ_max) is expected to occur in the far-UV region, at wavelengths below 200 nm. Consequently, this compound would not exhibit significant absorbance on a standard UV-Vis spectrophotometer (typically operating from 220-700 nm). libretexts.org

X-ray Crystallography for Solid-State Structure Determination of Derivatives

As a low-boiling-point hydrocarbon, this compound is not amenable to single-crystal X-ray diffraction under standard conditions. However, this technique is invaluable for determining the precise three-dimensional structure of its stable, crystalline derivatives, such as organometallic complexes or products from cycloaddition reactions. nih.gov

For an allene-containing derivative, X-ray crystallography can unequivocally confirm:

Bond Lengths and Angles: Providing experimental data on the geometry of the allene (which typically has a linear C=C=C arrangement) and the sp²-hybridized terminal carbons. nih.gov

Axial Chirality: In the case of a chiral derivative, crystallography can determine the absolute configuration and the 90° twist between the substituent planes at either end of the allene system. nih.govrsc.org This solid-state structural information is crucial for correlating with data from other analytical techniques and understanding reaction mechanisms.

Ultrafast Spectroscopy for Reaction Dynamics

Ultrafast spectroscopic techniques, such as femtosecond transient absorption, are used to study chemical reactions on the timescale of molecular vibrations (femtoseconds to picoseconds). Research in this field for C₆H₈ isomers has overwhelmingly focused on conjugated systems like 1,3,5-hexatriene and 1,3-cyclohexadiene (B119728) due to their photochemically-driven pericyclic reactions. aps.org

Studies on this compound are not widely reported but would be expected to reveal different reaction dynamics. Since the π-systems are not conjugated, photoexcitation would likely localize energy within either the vinyl or allene chromophore. Ultrafast spectroscopy could be used to monitor processes such as:

Vibrational Relaxation: How the molecule dissipates excess energy to its surroundings after photoexcitation.

Isomerization: Potential light-induced isomerization around the isolated C=C double bond.

Dissociation: The breaking of bonds, such as the weak allylic C-C bond, following electronic excitation.

The dynamics would contrast sharply with conjugated polyenes, where excitation is delocalized over the entire π-system, leading to concerted bond-forming or bond-breaking events. nih.gov

Polymerization Studies of Hexatriene Monomers

Homopolymerization Mechanisms

The self-polymerization of 1,3,5-hexatriene (B1211904) has been explored through various mechanisms, with anionic polymerization being a key area of investigation. The structure of the resulting polymer is highly dependent on the polymerization method and conditions.

Alkyllithium-initiated anionic polymerization of trans-1,3,5-hexatriene has been investigated, but achieving a controlled, linear polymer has proven difficult. semanticscholar.org The primary challenge arises from the structure of the polymer chain itself. allenpress.comresearchgate.net The polymerization can proceed through 1,2-, 1,4-, or 1,6-addition. Both 1,2- and 1,6-enchainment result in the formation of conjugated diene units along the polymer backbone. allenpress.comresearchgate.net These pendant diene units can react further with the living carbanionic chain ends, leading to significant branching and, in some cases, crosslinking reactions. allenpress.comsemanticscholar.orgresearchgate.net This complexity makes it challenging to produce linear, soluble polymers. allenpress.com

The choice of solvent influences the microstructure of the resulting poly(hexatriene). researchgate.net Similar to the anionic polymerization of other dienes, using polar solvents tends to increase the proportion of 1,2-addition compared to polymerizations conducted in hydrocarbon solvents. researchgate.net

While stereoregular polymerization of 1,3,5-hexatriene itself is not prominently documented in the reviewed literature, the molecule plays a crucial role in catalyst systems designed for the stereoregular polymerization of other monomers. banrepcultural.orgnih.gov Specifically, unique rhodium(I) complexes that incorporate an aryl-substituted 1,3,5-hexatriene chain have been synthesized. banrepcultural.orgnih.gov These complexes function as highly effective, bench-stable initiators for the living polymerization of phenylacetylene. banrepcultural.orgresearchgate.net This process yields cis-stereoregular poly(phenylacetylene) with a well-controlled molecular weight and a narrow molecular weight distribution. banrepcultural.orgnih.govresearchgate.net The 1,3,5-hexatriene component of the catalyst has a stable helical structure, a feature confirmed by X-ray crystallography. banrepcultural.orgnih.govresearchgate.net

Copolymerization Studies

To mitigate the branching and crosslinking issues observed in homopolymerization, copolymerization of 1,3,5-hexatriene with other monomers, such as styrene (B11656), has been explored. allenpress.com The rationale is that incorporating a comonomer would reduce the concentration of conjugated diene units along the polymer backbone, thereby minimizing side reactions. allenpress.com

The block copolymerization of 1,3,5-hexatriene with styrene has been carried out using narrow molecular weight distribution poly(styryl)lithium as a macroinitiator in toluene. allenpress.com Upon the addition of 1,3,5-hexatriene to the living poly(styryl)lithium solution, a rapid color change from orange to yellow is observed. allenpress.com This suggests that the crossover reaction, where poly(styryl)lithium attacks the hexatriene monomer, is a rapid process, similar to what is seen in styrene/diene copolymerization systems. allenpress.com

However, even in block copolymerization, branching reactions persist. allenpress.com The addition of the hexatriene block to the poly(styryl)lithium chain results in polymers with significantly higher apparent molecular weights than theoretically calculated, indicating the formation of branched structures. allenpress.com

Table 1: Block Copolymerization of Poly(styryl)lithium with 1,3,5-Hexatriene This table presents data on the block copolymerization of 1,3,5-hexatriene initiated by poly(styryl)lithium in toluene, highlighting the discrepancy between expected and observed molecular weights due to branching reactions. allenpress.com

Base Polystyrene (PS) Mn ( g/mol )Base PS MwdMoles PS (mmol)Moles 1,3,5-Hexatriene (mmol)Calculated Final Mn ( g/mol )Apparent Final Mn (SEC) ( g/mol )Apparent Final Mwd (SEC)
7,0001.070.563211,00018,0003.24

Source: Adapted from Rubber Chemistry and Technology, 1989. allenpress.com

Catalyst Systems in Polymerization

The development of specific catalyst systems is crucial for controlling the polymerization of challenging monomers and for synthesizing polymers with desired properties. For reactions involving 1,3,5-hexatriene, rhodium-based catalysts have emerged as a significant area of research.

Rhodium(I) complexes are widely utilized for the polymerization of monosubstituted acetylenes due to their tolerance of various functional groups and their ability to produce stereoregular polymers. researchgate.net Research has led to the development of novel rhodium(I) complexes that bear an aryl-substituted 1,3,5-hexatriene ligand. banrepcultural.orgnih.gov These stable complexes are synthesized from the reaction of a rhodium dimer, such as [(nbd)RhCl]₂ (where nbd is norbornadiene), with aryl boronic acids and diphenylacetylenes. banrepcultural.orgnih.govresearchgate.net

These specialized rhodium-hexatriene complexes act as initiators for the living polymerization of various monomers, including phenylacetylenes and N-propargylamides. banrepcultural.orgresearchgate.netnih.gov The polymerizations exhibit typical living characteristics, allowing for the synthesis of polymers with controlled molecular weights and narrow polydispersity. researchgate.netnih.gov Furthermore, this catalytic system enables the functionalization of both the initiating and terminating ends of the polymer chain, facilitating the creation of telechelic polymers and novel block copolymers. researchgate.netnih.gov For instance, block copolymers of poly(N-propargylamide) and poly(phenylacetylene) have been successfully synthesized using this method. nih.gov

Polymerization Studies of 1,2,5-Hexatriene

Currently, there is a notable lack of specific research data in publicly accessible literature concerning the alkyllithium-initiated polymerization of this compound and the detailed analysis of its resulting polymer microstructure. Extensive searches have yielded information predominantly on its isomer, 1,3,5-hexatriene, which undergoes complex polymerization reactions with alkyllithium initiators, leading to branched polymers through various enchainment modes. researchgate.netallenpress.comallenpress.com

The study of 1,3,5-hexatriene has shown that its polymerization is sensitive to reaction conditions, such as the polarity of the solvent, which influences the polymer's microstructure. allenpress.com However, this detailed understanding does not directly translate to this compound due to the differences in the arrangement of the double bonds. The conjugated system in 1,3,5-hexatriene is a key factor in its polymerization behavior, a feature that is absent in the isolated diene and vinyl group structure of this compound.

While general principles of anionic, radical, and coordination polymerization are well-established for various monomers, specific experimental results, including data on monomer conversion, polymer yield, and detailed microstructural analysis (such as the proportions of different structural units and the degree of branching) for poly(this compound) initiated by alkyllithium are not available in the reviewed sources. semanticscholar.orgpearson.comlibretexts.org

Further research and publication of experimental studies are required to provide the specific findings needed to detail the polymerization behavior of this compound and the characteristics of its polymers.

Research on Derivatives and Analogues of 1,2,5 Hexatriene

Substituted Hexatrienes (e.g., 2-Methyl-1,3,5-Hexatriene, 2,5-Dialkyl-1,3,5-Hexatrienes)

Substituted hexatrienes are a class of compounds where one or more hydrogen atoms in the hexatriene backbone are replaced by other functional groups. These substitutions can significantly alter the molecule's electronic and steric properties, thereby influencing its reactivity and photochemical behavior.

The introduction of substituents onto the 1,3,5-hexatriene (B1211904) framework has a pronounced effect on the molecule's conformational equilibrium and, consequently, its photochemical reaction pathways. The Non-Equilibration of Excited Rotamers (NEER) principle suggests that the geometry of the ground-state conformers dictates the primary photoproducts, as the excited states have very short lifetimes, preventing equilibration. almerja.com

For instance, the photochemical reactions of 2,5-dialkyl-1,3,5-hexatrienes show variations in selectivity that can be explained by differences in the equilibrium mixture of their conformational isomers due to steric effects of the alkyl groups. researchgate.netresearchgate.net Irradiation of (E)-2,5-dimethyl-1,3,5-hexatriene leads to the formation of less stable rotamers, while the (Z)-isomer readily undergoes light-induced double bond isomerization to the E isomer. researchgate.net The reactivity of both E and Z-trienes is correlated with an increase in the population of non-planar s-cis rotamers. almerja.com

In some cases, substituents can enable specific photochemical transformations. For example, the photocyclization of certain 1,3,5-hexatriene systems is a key step in the synthesis of complex molecules like substituted chrysenes and pyranoquinazolinones. cdnsciencepub.combeilstein-journals.org The efficiency and pathway of these 6π-electrocyclization reactions are dependent on the nature and position of the substituents. beilstein-journals.org

Interactive Table:

Diphenylhexatriene Derivatives (e.g., 1,6-Diphenyl-1,3,5-Hexatriene)

1,6-Diphenyl-1,3,5-hexatriene (B155585) (DPH) and its derivatives are widely studied fluorescent probes. The phenyl groups at the ends of the hexatriene chain significantly influence the molecule's photophysical properties.

DPH is known for its environment-sensitive fluorescence; it is almost non-fluorescent in water but exhibits a strong fluorescence increase in nonpolar or viscous environments, such as when intercalated into lipid membranes. biotium.comwikipedia.org This property makes it a valuable tool for studying the fluidity and order of cell membranes. biotium.comcenmed.com The fluorescence intensity of DPH is affected by the viscosity and polarizability of the solvent, as well as the temperature. rsc.org

The photophysics of DPH involves a complex interplay between different electronic states. Upon excitation, the initially populated, optically bright 1¹Bᵤ state can undergo a curve crossing to a lower-lying, optically dark 2¹A₉ state. researchgate.net This process is influenced by the solvent environment and explains phenomena such as delayed fluorescence. researchgate.net The fluorescence quantum yield of DPH is generally low, with the major deactivation pathway for the excited singlet state being direct decay to the ground state. researchgate.net

1,6-Diphenyl-1,3,5-hexatriene can exist as several geometric isomers and rotamers. The all-trans isomer (ttt-DPH) is the most stable and is in equilibrium with s-cis,s-trans conformers in solution, with the population of the latter increasing with temperature. researchgate.net

Photoisomerization of DPH can occur through both singlet and triplet excited states. researchgate.netresearchgate.net For example, irradiation of all-trans-DPH can lead to the formation of the cis,trans,trans (ctt) and trans,cis,trans (tct) isomers. researchgate.net The quantum yields for these isomerizations are generally low and depend on the solvent and the presence of oxygen. researchgate.netresearchgate.net Theoretical studies have explored the energy profiles for trans-cis isomerization, indicating that the perpendicular conformation represents an energy maximum in both the ground and excited states, which explains the low tendency of DPH to isomerize. researchgate.net

Interactive Table:

Strained Cyclic Trienes (e.g., 1,2,3-Cyclohexatriene) and their Derivatives

1,2,3-Cyclohexatriene (B14357811) is a highly strained and reactive isomer of benzene. nih.govebi.ac.uk Its structure incorporates a bent allene (B1206475) system within a six-membered ring, leading to significant ring strain and high reactivity. ebi.ac.ukmdpi.com This high reactivity makes it a transient intermediate that can be trapped in various reactions. wikipedia.org

Due to its high degree of strain, 1,2,3-cyclohexatriene and its derivatives readily undergo strain-promoted reactions. researchgate.netnih.gov These include a variety of cycloaddition reactions. researchgate.netnih.gov For example, 1,2,3-cyclohexatriene has been trapped in Diels-Alder reactions with dienes like 1,3-diphenylisobenzofuran (B146845) and cyclopentadiene. nih.gov It can also participate in other types of cycloadditions, such as [4+2] cycloadditions with nitrones, as well as nucleophilic additions and σ-bond insertions. researchgate.netnih.gov The diverse reactivity of strained cyclic trienes makes them valuable intermediates for the rapid synthesis of complex, stereochemically rich molecules. researchgate.netnih.gov

Emerging Applications and Research in Materials Science

Organic Electronic Devices

The field of organic electronics leverages the tunable electronic properties of carbon-based molecules for applications in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). While direct applications of 1,2,5-hexatriene are still under investigation, its unique electronic characteristics suggest potential in this area. ontosight.ai Research has more prominently featured its conjugated isomer, 1,3,5-hexatriene (B1211904), and its derivatives.

For instance, derivatives such as 1,1'-[(1E,3E,5E)-1,3,5-Hexatriene-1,6-diyl]bisbenzene are utilized in the production of organic electronic materials. lookchem.com These molecules are valued for properties like high thermal stability and efficient charge transport, which are critical for the performance and longevity of OLEDs and OPVs. lookchem.com The delocalized π-electrons along the conjugated backbone of these molecules are crucial for their semiconducting behavior, allowing for the movement of charge carriers. ossila.com Molecular engineering of these organic semiconductors allows for the fine-tuning of their optical and electronic properties to meet the specific demands of a device. ossila.com

Polymer Science for Advanced Materials

The ability of hexatrienes to undergo polymerization makes them valuable monomers for creating advanced polymers. ontosight.ai The resulting polymers, featuring conjugated backbones, are investigated for a range of applications where specific optical, thermal, or mechanical characteristics are required.

Polymers incorporating the 1,3,5-hexatriene unit into their structure are of significant interest for developing materials with specific nonlinear optical (NLO) properties and for use in light-emitting applications. researchgate.netresearchgate.net The extended π-conjugation in these polymers influences their light absorption and emission characteristics.

A soluble polymer containing the 1,3,5-hexatriene unit, MEH-DP-PPH, was reported to have a maximum UV-visible absorption (λmax) at 527 nm. researchgate.net Another example, Poly(p-phenylene-1,3,5-hexatrienylene) (IP), synthesized via the Wittig reaction, is an orange-red powder with a maximum absorption at 407 nm and a fluorescence emission spectrum peak at 510 nm in chloroform. kpi.ua The optical properties of such polymers can be tuned by modifying the polymer structure, which is a key advantage for creating materials for specific optoelectronic applications. frontiersin.org

Below is a table summarizing the optical properties of polymers containing the 1,3,5-hexatriene unit.

Polymer NameSynthesis MethodSolventAbsorption λmax (nm)Emission λmax (nm)
MEH-DP-PPHHorner Condensation-527-
Poly(p-phenylene-1,3,5-hexatrienylene) (IP)Wittig ReactionChloroform407510

Data sourced from multiple studies. researchgate.netkpi.ua

The incorporation of rigid structures like the hexatriene backbone into polymers can lead to materials with improved thermal stability and mechanical strength. specialchem.com High thermal stability is crucial for polymers used in applications where they are exposed to elevated temperatures during processing or in their final use. specialchem.com Thermogravimetric analysis (TGA) is a common technique used to assess the thermal stability of polymers by measuring mass loss as a function of temperature. perkinelmer.com

Research into polymers containing phenyl and triazine units has shown that these materials can exhibit excellent thermal stability, with 5% weight loss occurring at temperatures exceeding 440 °C. researchgate.net These polymers also demonstrate good mechanical properties, with tensile strengths ranging from 71.5 to 94.7 MPa. researchgate.net Similarly, copolyesters based on 2,5-furandicarboxylate have been synthesized that show a significant increase in tensile strength and elongation at break compared to their homopolymer counterparts. mdpi.com For example, the tensile strength of poly(hexamethylene succinate) (PHS) was increased from 12.9 MPa to 39.2 MPa by incorporating about 10 mol% of hexamethylene furandicarboxylate units. mdpi.com While specific data for polymers derived solely from this compound is not widely available, these findings on related conjugated and rigid polymers indicate the potential for developing mechanically robust and thermally stable materials.

Photochromic Materials

Photochromism is a phenomenon where a compound undergoes a reversible change in color upon exposure to light. This property is central to the development of smart materials for applications such as optical data storage, smart windows, and sensors. sabangcollege.ac.inrsc.org The photochromic behavior of a major class of organic compounds, the fulgides, is based on the reversible 6π-electrocyclic reaction of a 1,3,5-hexatriene system. sabangcollege.ac.inrsc.orgpublish.csiro.au

Upon irradiation with UV light, the open-form of a fulgide, which contains a 1,3,5-hexatriene moiety, undergoes ring-closing to form a colored, closed-ring cyclohexadiene structure. rsc.orgpublish.csiro.aursc.org This transformation can be reversed by exposing the material to visible light. rsc.org The thermal stability of the isomers is a key factor for applications like optical memory. nih.gov Fulgides and diarylethenes are known as P-type (photochromic and thermally irreversible) materials, making them suitable for such applications. nih.govresearchgate.net The efficiency of this photoswitching can be influenced by the molecular structure, such as the introduction of bulky substituents to prevent undesired side reactions like E-Z isomerization. nih.gov

This fundamental photochemical reaction of the 1,3,5-hexatriene unit is a cornerstone of research into photochromic materials, enabling the design of light-sensitive molecular switches. rsc.orgresearchgate.net

Mechanoresponsive Materials

Mechanoresponsive materials are smart materials that change their properties, such as color or fluorescence, in response to mechanical stimuli like pressure or grinding. rsc.orgresearchgate.net Research in this area has prominently featured derivatives of 1,3,5-hexatriene, which exhibit interesting mechanochromic luminescence. nih.govrsc.org

A key example is 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), which has been extensively studied for its mechanoresponsive behavior. Applying high pressure to DPH crystals alters its molecular symmetry and intermolecular interactions, leading to significant changes in its emission characteristics. rsc.org This property is valuable for developing new types of sensors and smart materials that respond to mechanical forces. researchgate.net

Detailed studies on 1,6-diphenyl-1,3,5-hexatriene (DPH) have revealed remarkable piezochromic and pressure-induced emission enhancement (PIEE) properties. rsc.orgresearchgate.netnih.gov

Piezochromism: When subjected to high pressure, DPH crystals exhibit piezochromism, which is a color change in response to pressure. The emission wavelength of DPH red-shifts by up to 100 nm under high pressure. rsc.orgresearchgate.net This red shift is attributed to the enhancement of π-π interactions between the molecules as the pressure increases. rsc.org

Emission Enhancement: At ambient pressure, DPH crystals show weak cyan fluorescence. rsc.org However, upon the application of high pressure, a significant enhancement in emission is observed. researchgate.net Research has shown a 13-fold emission enhancement when pressure is applied. rsc.orgnih.gov The underlying mechanism for this PIEE is a reduction in the molecule's symmetry (from C2h to Ci) under pressure. rsc.org This change in symmetry makes the electronically forbidden S0 → S1 transition become allowed, leading to a dramatic increase in fluorescence quantum yield. rsc.orgnih.gov

Conversely, when the intermolecular interactions in DPH crystals are destroyed by grinding, the luminescence blue-shifts from cyan to blue. rsc.orgresearchgate.net These findings highlight a novel mechanism for PIEE and demonstrate how mechanical force can be used to control the optical properties of molecular materials. rsc.orgnih.gov

The table below summarizes the mechanoresponsive properties of 1,6-diphenyl-1,3,5-hexatriene (DPH).

StimulusObserved PhenomenonChange in EmissionUnderlying Mechanism
High Pressure (~4 GPa)Pressure-Induced Emission Enhancement (PIEE)13-fold increase in intensityReduced molecular symmetry allows forbidden S0 → S1 transition. rsc.orgresearchgate.net
High PressurePiezochromismRed-shift up to 100 nmEnhanced intermolecular π-π interactions. rsc.orgresearchgate.net
GrindingMechanochromic LuminescenceBlue-shift (Cyan to Blue)Destruction of intermolecular packing and interactions. rsc.orgresearchgate.net

Data sourced from studies on 1,6-diphenyl-1,3,5-hexatriene. rsc.orgresearchgate.net

Conclusion and Future Research Directions

Summary of Key Research Findings

Research on 1,2,5-hexatriene has primarily focused on its fundamental properties and thermodynamic stability. The compound is characterized by the presence of both an allene (B1206475) group (C=C=C) and a vinyl group (-CH=CH2), making it a "skipped" or non-conjugated allene-ene. nih.gov Key physicochemical data for the compound have been established and are summarized in the table below.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₆H₈ nih.govnist.gov
Molecular Weight 80.1277 g/mol nist.govnist.gov
IUPAC Name hexa-1,2,5-triene nih.gov
CAS Registry Number 116377-11-8 nih.govnist.gov

| Canonical SMILES | C=CCC=C=C | nih.gov |

One of the few reactions documented for this specific molecule is its isomerization to 1-hexen-5-yne (B80130) (C₆H₈). nist.gov Thermochemical data from the NIST Chemistry WebBook indicates that this rearrangement has a standard enthalpy of reaction (ΔrH°) of -4. ± 4. kJ/mol in the gas phase, suggesting a slight thermodynamic preference for the enyne structure over the allene-ene arrangement. nist.gov Beyond this, detailed experimental studies on the synthesis and reactivity of this compound are sparse in the available scientific literature. Much of the broader research context is drawn from studies of related structures, such as conjugated hexatrienes or other non-conjugated dienes and allenes. researchgate.netnih.gov

Unexplored Areas and Future Challenges in this compound Chemistry

The chemistry of this compound is largely uncharted territory, presenting numerous opportunities for fundamental research. Key challenges and unexplored areas include:

Reactivity and Mechanistic Studies : The unique juxtaposition of the allene and vinyl groups suggests a rich and complex reactivity that has not been systematically investigated. Potential reactions worthy of exploration include:

Pericyclic Reactions : While the conjugated 1,3,5-hexatriene (B1211904) is a classic substrate for electrocyclic reactions, the non-conjugated nature of this compound opens the door to other pathways, such as ene reactions or intramolecular [2+2] cycloadditions upon photochemical activation. youtube.comlibretexts.org

Metal-Catalyzed Rearrangements : Transition metals are known to catalyze the isomerization of allenes to 1,3-dienes. researchgate.netencyclopedia.pub The behavior of this compound under such conditions could lead to selective synthesis of conjugated diene systems.

Radical and Cationic Chemistry : The methylene (B1212753) bridge is allylic to both the allene and the double bond, suggesting it could be a site for radical abstraction or stabilization of a cationic intermediate, leading to novel rearrangement or addition products.

Spectroscopic and Conformational Analysis : While basic spectral data exists, a detailed conformational analysis supported by advanced spectroscopic methods (e.g., high-resolution NMR) and computational chemistry is lacking. nih.gov Understanding the preferred three-dimensional structure and the rotational barriers of the molecule is fundamental to predicting its reactivity.

Polymerization Studies : The potential of this compound as a monomer for polymerization has not been explored. The presence of two distinct types of double bonds could allow for selective polymerization or the creation of polymers with unique cross-linking capabilities.

Potential for Novel Synthetic Methodologies and Material Design

The development of new synthetic methods and the exploration of this compound and its derivatives in material science represent significant future opportunities.

Novel Synthetic Methodologies : Currently, there is a lack of high-yield, stereoselective, and scalable syntheses for this compound and its derivatives. Future research could focus on modern synthetic strategies to address this gap. Methodologies such as the propargyl Claisen rearrangement to generate the allene moiety or transition-metal-catalyzed cross-coupling reactions could provide efficient routes to this and related non-conjugated systems. rsc.org Developing such methods is crucial for making this compound readily available for further study.

Material Design : While this compound itself has no documented applications in material science, the broader class of hexatrienes offers inspiration. For instance, derivatives of the conjugated isomer, 1,3,5-hexatriene, are known to be important structural motifs in organic functional molecules. rsc.org The non-conjugated framework of this compound could serve as a flexible linker in the design of new polymers or metal-organic frameworks. nih.gov Furthermore, incorporating this unique allene-ene structure into larger molecular architectures could lead to materials with interesting photophysical or electronic properties, distinct from those derived from fully conjugated systems.

Q & A

Q. How can researchers address conflicting interpretations of hexatriene reactivity in pericyclic reactions?

  • Resolution Framework :
  • Mechanistic Probes : Use isotopic labeling (e.g., 13C^{13}\text{C}) or substituent effects to distinguish concerted vs. stepwise pathways.
  • Kinetic Isotope Effects (KIEs) : Experimental KIEs >1.1 support concerted mechanisms, while computational NEB (Nudged Elastic Band) calculations map transition states .

Data Presentation and Analysis

Table 1 : Comparative Thermochemical Data for this compound Derivatives

DerivativeΔHf\Delta H_f^{\circ} (calc, kcal/mol)ΔHf\Delta H_f^{\circ} (expt, kcal/mol)Deviation (%)
Parent Compound45.246.11.9
6-Methyl38.739.52.0
6,6-Dimethyl32.431.81.8
Source: Adapted from

Figure 1 : Optimized geometry of this compound (B3LYP/6-31G*), highlighting bond alternation and conjugation .

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